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Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)piperidine

CAS No.: 383128-61-8

Cat. No.: B12102648

Get Quote

CAS Number: 1228558-73-3
Part 1: Executive Summary
(S)-2-(2,4-Dichlorophenyl)piperidine (CAS 1228558-73-3) is a high-value chiral intermediate

belonging to the 2-arylpiperidine class. This structural motif is a privileged pharmacophore in

medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS)

agents, including Dopamine/Norepinephrine Reuptake Inhibitors (DNRIs) and Neurokinin-1

(NK1) receptor antagonists.

The presence of the 2,4-dichlorophenyl moiety at the C2 position of the piperidine ring imparts

significant lipophilicity and metabolic stability, often enhancing the potency and selectivity of the

resulting pharmaceutical agents compared to their unsubstituted phenyl analogs. This

monograph details the physicochemical properties, asymmetric synthesis, analytical profiling,

and handling protocols for this compound, designed for researchers in drug discovery and

process chemistry.
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Part 2: Chemical Identity & Physicochemical
Properties
Nomenclature & Identification

Parameter Detail

IUPAC Name (2S)-2-(2,4-Dichlorophenyl)piperidine

Common Name (S)-2,4-DCP-Piperidine

CAS Number 1228558-73-3

Molecular Formula C₁₁H₁₃Cl₂N

Molecular Weight 230.13 g/mol

Chirality (S)-Enantiomer

SMILES ClC1=CC(Cl)=CC([C@@H]2NCCCC2)=C1

Physicochemical Data
Property Value (Experimental/Predicted)

Appearance
Colorless to pale yellow oil (Free base); White

solid (HCl salt)

Boiling Point 310.5 ± 35.0 °C (Predicted at 760 mmHg)

Density 1.2 ± 0.1 g/cm³

pKa (Conjugate Acid) ~9.5 (Piperidine nitrogen)

LogP 3.42 (Predicted)

Solubility
Soluble in MeOH, DCM, DMSO; Sparingly

soluble in water (Free base)

Part 3: Synthetic Pathways & Manufacturing
The synthesis of enantiopure 2-arylpiperidines is a critical challenge. For CAS 1228558-73-3,

the (S)-configuration is essential for biological activity in specific targets (e.g., NK1 receptors).
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Two primary routes are validated: Asymmetric Hydrogenation (Scalable) and Classical

Resolution (Bench-scale).

Route A: Iridium-Catalyzed Asymmetric Hydrogenation
(Preferred)
This route utilizes the hydrogenation of the corresponding pyridine precursor, 2-(2,4-

dichlorophenyl)pyridine, using a chiral Iridium phosphine-oxazoline (Ir-PHOX) complex. This

method ensures high enantiomeric excess (ee > 96%).

Reaction Scheme (DOT Diagram)

2,4-Dichlorophenylboronic acid
+ 2-Bromopyridine

2-(2,4-Dichlorophenyl)pyridine

Suzuki Coupling
Pd(PPh3)4, K2CO3

(S)-2-(2,4-Dichlorophenyl)piperidine
(>96% ee)

Asymmetric Hydrogenation

[Ir(cod)Cl]2 / (S)-PHOX
50 bar H2, Toluene

Catalysis

Click to download full resolution via product page

Figure 1: Asymmetric synthesis of (S)-2-(2,4-Dichlorophenyl)piperidine via Iridium-catalyzed

hydrogenation.

Detailed Protocol:
Suzuki Coupling: React 2,4-dichlorophenylboronic acid (1.1 eq) with 2-bromopyridine (1.0

eq) in Toluene/Water (4:1) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 eq) at 90°C for 12h.

Isolate the pyridine intermediate.

Hydrogenation:

Catalyst Prep: Mix [Ir(cod)Cl]₂ (1 mol%) and (S)-PHOX ligand (2.2 mol%) in anhydrous

DCM under Argon. Stir for 30 min.

Reaction: Transfer the pyridine substrate and catalyst solution to a high-pressure

autoclave. Add Toluene.
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Pressurization: Purge with H₂ (3x), then pressurize to 50 bar (725 psi).

Incubation: Stir at room temperature for 24 hours.

Workup: Vent H₂, concentrate in vacuo.

Purification: Flash chromatography (SiO₂, DCM/MeOH/NH₄OH 95:5:0.5) yields the (S)-

enantiomer.

Route B: Classical Resolution (Bench-Scale)
For laboratories without high-pressure hydrogenation capabilities, resolution of the racemic

amine using chiral tartaric acid derivatives is effective.

Racemic Synthesis: Hydrogenation of 2-(2,4-dichlorophenyl)pyridine using PtO₂/H₂ (acetic

acid) yields the racemate.

Resolution:

Dissolve racemate in hot Ethanol.

Add (L)-(+)-Tartaric acid (0.5 eq) or (S,S)-Di-p-anisoyltartaric acid.

Allow to crystallize slowly at 4°C.

Filter the salt. Recrystallize 2x from EtOH to upgrade ee to >98%.

Free base liberation: Treat salt with 1M NaOH and extract with DCM.

Part 4: Therapeutic & Industrial Applications
The (S)-2-(2,4-Dichlorophenyl)piperidine scaffold is a versatile building block in the synthesis

of bioactive molecules.

Neurokinin-1 (NK1) Receptor Antagonists
The 2-phenylpiperidine core is critical for high-affinity binding to the NK1 receptor (Substance P

antagonist).
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Mechanism: The piperidine nitrogen forms a salt bridge with the receptor, while the 2-aryl

group occupies a hydrophobic pocket.

Relevance: The (2,4-dichloro) substitution provides enhanced metabolic stability against

CYP450 oxidation compared to the unsubstituted phenyl ring, extending the half-life of

derived drugs (e.g., analogs of CP-99,994).

Monoamine Transporter Inhibitors (DNRI)
2-Arylpiperidines are potent inhibitors of Dopamine (DAT) and Norepinephrine (NET)

transporters.

SAR Insight: The (S)-configuration of 2-arylpiperidines typically exhibits higher potency for

DAT inhibition compared to the (R)-enantiomer (similar to the eutomer of methylphenidate).

Application: Development of therapeutics for ADHD, narcolepsy, or treatment-resistant

depression.

Chiral Auxiliaries
Due to the steric bulk of the 2,4-dichlorophenyl group, this amine serves as an effective chiral

auxiliary or organocatalyst in asymmetric aldol reactions and Michael additions.

Part 5: Analytical Profiling & Quality Control
To ensure the integrity of the (S)-enantiomer, rigorous chiral analysis is required.

Chiral HPLC Method
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Parameter Condition

Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

Mobile Phase
n-Hexane : Isopropanol : Diethylamine (90 : 10 :

0.1)

Flow Rate 1.0 mL/min

Detection UV @ 220 nm

Temperature 25°C

Retention Times
(R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~11.2

min

NMR Characterization (Free Base)
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=2.1 Hz, 1H), 7.38 (d, J=8.4 Hz, 1H), 7.22 (dd, J=8.4,

2.1 Hz, 1H), 3.98 (dd, J=10.2, 2.8 Hz, 1H), 3.20 (d, J=12.0 Hz, 1H), 2.85 (td, J=12.0, 2.8 Hz,

1H), 1.90-1.50 (m, 6H).

Interpretation: The doublet of doublets at 3.98 ppm corresponds to the benzylic proton at C2,

diagnostic of the 2-arylpiperidine structure.

Part 6: Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Piperidines can absorb CO₂ from

the air to form carbamates.

Spill: Absorb with sand/vermiculite. Neutralize with dilute acetic acid if necessary before

disposal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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